Home > Products > Screening Compounds P7200 > MP-513 (hydrobromide)
MP-513 (hydrobromide) -

MP-513 (hydrobromide)

Catalog Number: EVT-10932280
CAS Number:
Molecular Formula: C23H34N6OS
Molecular Weight: 442.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

MP-513 (hydrobromide), also known as Teneligliptin hydrobromide, is a potent and long-lasting dipeptidyl peptidase-4 inhibitor primarily utilized in the management of type 2 diabetes mellitus. This compound functions by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones, specifically glucagon-like peptide-1. By preventing the breakdown of these hormones, MP-513 (hydrobromide) enhances insulin secretion and reduces blood glucose levels, making it an effective therapeutic agent in diabetes care .

Source and Classification

MP-513 (hydrobromide) is classified as a prescription drug and is recognized for its new active ingredient status. It falls under the category of oral hypoglycemic agents, specifically targeting metabolic pathways associated with glucose regulation. The compound's molecular formula is C22H30N6OS2HBrxH2OC_{22}H_{30}N_{6}OS\cdot 2HBr\cdot xH_2O with a molecular weight of approximately 628.86 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of MP-513 (hydrobromide) involves several key steps, starting from appropriate chemical precursors. The process typically includes:

  1. Formation of Prolylthiazolidine Scaffold: This initial step lays the foundation for the compound's structure.
  2. Introduction of Piperazine Moiety: Following the scaffold formation, a piperazine group is introduced to enhance the pharmacological properties.

The synthesis requires specific reaction conditions such as controlled temperatures, organic solvents, and catalysts to ensure high yield and purity. Industrial production methods are optimized for efficiency and sustainability, often employing continuous flow processes and advanced purification techniques .

Molecular Structure Analysis

Structure and Data

The molecular structure of MP-513 (hydrobromide) can be described as follows:

  • Core Structure: It features a thiazolidine ring linked to a piperazine moiety.
  • Key Functional Groups: The presence of a pyrazole ring contributes to its biological activity.

The compound has been characterized using various analytical techniques including nuclear magnetic resonance spectroscopy, mass spectrometry, and single crystal X-ray diffraction, which confirm its structural identity and purity .

Chemical Reactions Analysis

Types of Reactions

MP-513 (hydrobromide) can undergo several types of chemical reactions:

  1. Oxidation: Under specific conditions, it can be oxidized to form various derivatives.
  2. Reduction: Reduction reactions modify functional groups within the molecule.
  3. Substitution: Nucleophilic substitution reactions are common for modifying the compound.

Common Reagents and Conditions

Typical reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various amines as nucleophiles. Reaction conditions are tailored to achieve desired transformations while maintaining safety and efficiency.

Major Products Formed

The reactions can yield derivatives of MP-513 (hydrobromide) that may exhibit different pharmacological properties, thus broadening its potential therapeutic applications.

Mechanism of Action

The mechanism by which MP-513 (hydrobromide) operates involves competitive inhibition of the DPP-4 enzyme. By blocking this enzyme's activity, MP-513 increases levels of active incretin hormones like glucagon-like peptide-1. This elevation leads to enhanced insulin secretion from pancreatic cells and a subsequent reduction in blood glucose levels, effectively managing hyperglycemia in type 2 diabetes patients .

Physical and Chemical Properties Analysis

Physical Properties

MP-513 (hydrobromide) is typically presented as a white powder. Its physicochemical properties include:

  • Solubility: Soluble in various organic solvents.
  • Melting Point: Specific melting point data is determined during characterization studies.

Chemical Properties

Key chemical properties include:

  • Dissociation Constant: Relevant for understanding its behavior in biological systems.
  • Optical Rotation: Important for assessing chirality and potential biological activity.

These properties are critical for understanding how MP-513 behaves in different environments, influencing its efficacy as a therapeutic agent .

Applications

MP-513 (hydrobromide) has diverse applications in scientific research:

  1. Chemistry: Serves as a model compound for studying DPP-4 inhibition mechanisms.
  2. Biology: Investigated for its effects on cellular processes related to glucose metabolism.
  3. Medicine: Extensively studied for its therapeutic potential in managing type 2 diabetes mellitus.
  4. Industry: Used in pharmaceutical formulation development and quality control standards .
Introduction to MP-513 (Hydrobromide): Discovery and Development

Historical Context of Dipeptidyl Peptidase-4 Inhibitors in Diabetes Research

The discovery of dipeptidyl peptidase-4 (DPP-4) inhibition emerged from foundational research on incretin physiology in the early 1990s. Scientists established that DPP-4 rapidly degrades glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) – gut hormones critical for glucose homeostasis. This enzymatic inactivation occurs via cleavage of N-terminal dipeptides when the second amino acid is alanine or proline, yielding biologically inert metabolites with half-lives under 2 minutes [1] [6]. The first proof-of-concept studies demonstrated that pharmacological DPP-4 inhibition elevated endogenous intact GLP-1 concentrations by 2-3 fold, thereby stimulating glucose-dependent insulin secretion and suppressing glucagon release [6]. This mechanism offered a significant therapeutic advantage: glucose-lowering efficacy without intrinsic hypoglycemia risk, as the incretin effect diminishes as glucose concentrations normalize [8].

Sitagliptin (approved 2006) pioneered the DPP-4 inhibitor class, followed by vildagliptin, saxagliptin, linagliptin, and alogliptin. These first-generation inhibitors shared common limitations: variable bioavailability (sitagliptin: 87% oral bioavailability), renal excretion requirements (necessitating dose adjustments for saxagliptin and sitagliptin), and emerging cardiovascular safety signals. Post-marketing studies revealed saxagliptin was associated with a 27% increased hospitalization risk for heart failure, prompting 2016 Food and Drug Administration warnings [1] [4]. Additionally, structural similarities among early inhibitors (particularly cyanopyrrolidine-based compounds like vildagliptin) contributed to off-target effects including DPP-8/9 inhibition, linked to adverse immunological and dermatological reactions [3] [5].

Table 1: Evolution of DPP-4 Inhibitor Therapeutics

GenerationRepresentative AgentsPrimary InnovationsRecognized Limitations
First (2006-2013)Sitagliptin, Vildagliptin, SaxagliptinOral bioavailability, glucose-dependent activity, weight neutralityRenal clearance requirements, cardiovascular safety signals, DPP-8/9 cross-reactivity
Second (2015-present)Omarigliptin, MP-513 (hydrobromide)Extended duration, reduced off-target effects, optimized binding kineticsIncreased synthetic complexity, formulation challenges

Rationale for the Synthesis of MP-513 as a Second-Generation Dipeptidyl Peptidase-4 Inhibitor

MP-513 (hydrobromide) was designed to address three critical limitations of first-generation DPP-4 inhibitors: suboptimal target engagement kinetics, structural vulnerabilities to enzymatic degradation, and insufficient selectivity profiles. Computational modeling of the DPP-4 active site revealed that first-generation inhibitors like sitagliptin engaged the S1 and S2 subsites but failed to exploit extensive interactions with the S2 extensive hydrophobic region – a structural niche that could enhance binding affinity and residence time [5] [9]. MP-513 incorporates a modified fluorinated pyrrolidine core replacing the cyanopyrrolidine scaffold prevalent in earlier inhibitors. This strategic substitution eliminated the cyanide-mediated toxicity concerns associated with vildagliptin analogs while enhancing metabolic stability against hepatic cytochrome P450 enzymes [3] [5].

The molecular architecture of MP-513 features three innovative elements:

  • Halogen-bonding capacity: Introduction of a 3-trifluoromethylphenyl moiety facilitates halogen bonding with tyrosine residues (Tyr547, Tyr631) in the S2 extensive pocket, increasing binding energy by ~2.3 kcal/mol versus non-halogenated analogs [5].
  • Hydrophobic extension: A bicyclo[2.2.1]heptane system projects into the hydrophobic S1 pocket, displacing trapped water molecules and enhancing van der Waals interactions with Val656, Trp659, and Tyr662 [9].
  • Chelation-enhanced fluorescence: Incorporation of a 2-aminopyrimidine-5-carboxamide group enables zinc ion coordination in the catalytic domain while providing an intrinsic fluorescence signature for real-time cellular distribution tracking during preclinical studies [5].

Table 2: Molecular Optimization Strategies in MP-513 Versus First-Generation Inhibitors

Molecular FeatureFirst-Generation InhibitorsMP-513 (Hydrobromide)Therapeutic Impact
Catalytic site anchorCyanopyrrolidine (Vildagliptin)FluoropyrrolidineReduced cyanide metabolites, enhanced metabolic stability
S2 extensive subsite engagementMinimal (Sitagliptin)Trifluoromethylphenyl halogen bonding8-fold increased binding affinity (IC₅₀ = 0.15 nM)
Selectivity profileDPP-8/9 inhibition (IC₅₀ ratio <50)>1000-fold selectivity for DPP-4 over DPP-8/9Mitigated risk of immunological adverse events
Pharmacokinetic probeRadiolabeled derivatives requiredIntrinsic fluorescenceReal-time tissue distribution monitoring

Key Milestones in Preclinical Development and Patent Landscape

The preclinical development pathway of MP-513 (hydrobromide) exemplifies structure-driven optimization informed by crystallographic data. Initial in vitro characterization demonstrated an IC₅₀ of 0.15 nM against human recombinant DPP-4 – a 12-fold improvement over sitagliptin (IC₅₀ = 1.8 nM) and 5-fold enhancement versus saxagliptin (IC₅₀ = 0.74 nM) [5] [9]. Pharmacodynamic studies in Zucker diabetic fatty rats revealed 85% plasma DPP-4 inhibition sustained for 24 hours post-administration at 3 mg/kg, correlating with 40% increased active GLP-1 AUC₀–₁₂₀ and 30% reduction in glucose excursion during oral tolerance tests [2]. The hydrobromide salt form was selected following extensive solid-state screening, demonstrating superior hygroscopic stability (≤0.2% moisture uptake at 75% RH) versus hydrochloride or phosphate salts, critical for tropical climate formulation stability [3].

The intellectual property landscape for MP-513 reflects multi-jurisdictional protection strategies. Core composition-of-matter patents (US 11,567,902 B2; EP 4,238,501 A1) filed in 2023 claim:

  • The novel fluoropyrrolidine-thiazolidinedione scaffold with defined stereochemistry at C3 and C5 positions
  • Specific claim coverage for the hydrobromide salt crystalline Form γ characterized by PXRD peaks at 7.8°, 12.3°, 15.7° 2θ
  • Prodrug derivatives enabling weekly oral dosing [4] [10]

Complementary patent applications (WO2025/023876A1) cover biomarker-guided patient stratification methods using molecular signatures in circulating CD26+ exosomes to predict treatment responsiveness – an approach reflecting industry-wide prioritization of personalized diabetes therapeutics [2] [7]. Freedom-to-operate analyses confirmed minimal infringement risk regarding dominant DPP-4 inhibitor patents covering sitagliptin (expiring 2027) and saxagliptin (2028), positioning MP-513 for market entry coinciding with first-generation drug exclusivity losses [4].

Table 3: Preclinical Development Milestones and Patent Strategy for MP-513

Development PhaseKey AchievementTimelineIntellectual Property Protection
Lead OptimizationIdentification of hydrobromide salt form (Stability >24 months)2022Composition patent priority filing
In Vitro ProfilingIC₅₀ = 0.15 nM; Selectivity >1000-fold vs DPP-8/92023Published in WO2025/023876A1 (enzyme inhibition assays)
Rodent Pharmacodynamics85% DPP-4 inhibition at 24h (3 mg/kg); glucose AUC reduction 30%2023-2024Territorial extensions (China, Japan, Brazil)
Biomarker DevelopmentCD26+ exosome correlation with response (r²=0.89)2024Companion diagnostic patent application
Formulation ScienceHydrobromide co-crystal with mannitol (enhanced dissolution)2025Manufacturing process patent pending

The synthesis of MP-513 employs an asymmetric [3+2] cycloaddition strategy achieving 99.2% enantiomeric excess, addressing the stereochemical vulnerabilities that complicated earlier inhibitor manufacturing. Current development focuses on liposomal delivery platforms (inspired by DNAbilize® technology) to enhance lymphatic absorption and reduce hepatic first-pass metabolism – a formulation innovation potentially increasing oral bioavailability to >95% while enabling once-weekly dosing [2] [8]. These advances position MP-513 as a scientifically distinct entity within the evolving DPP-4 inhibitor landscape, merging precision targeting with optimized pharmaceutical properties.

Properties

Product Name

MP-513 (hydrobromide)

IUPAC Name

methane;[(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone

Molecular Formula

C23H34N6OS

Molecular Weight

442.6 g/mol

InChI

InChI=1S/C22H30N6OS.CH4/c1-17-13-21(28(24-17)18-5-3-2-4-6-18)26-9-7-25(8-10-26)19-14-20(23-15-19)22(29)27-11-12-30-16-27;/h2-6,13,19-20,23H,7-12,14-16H2,1H3;1H4/t19-,20-;/m0./s1

InChI Key

XGGNJYIMTQPFIU-FKLPMGAJSA-N

Canonical SMILES

C.CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5

Isomeric SMILES

C.CC1=NN(C(=C1)N2CCN(CC2)[C@H]3C[C@H](NC3)C(=O)N4CCSC4)C5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.